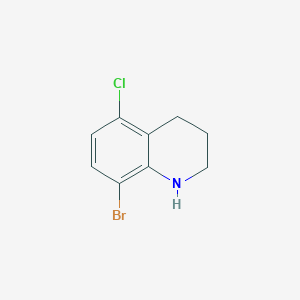

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline

Description

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline (CAS: 1445891-27-9) is a halogenated tetrahydroquinoline derivative with the molecular formula C₉H₉BrClN and a molecular weight of 246.53 g/mol . This bicyclic compound features a bromine atom at position 8 and a chlorine atom at position 5 on the quinoline scaffold.

Properties

IUPAC Name |

8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJJEJCDRHIFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline typically involves the bromination and chlorination of tetrahydroquinoline derivatives. One common method includes the use of bromine and chlorine sources such as N-bromosuccinimide and triphenylphosphine dibromide . The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.

Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.

Reduction: Palladium on carbon in ethanol under hydrogen atmosphere.

Major Products Formed

Substitution: Formation of various substituted tetrahydroquinolines.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of fully reduced tetrahydroquinoline derivatives.

Scientific Research Applications

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of cholesteryl ester transfer protein.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Variations

5-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline (CAS: 1445948-16-2)

- Molecular Formula : C₉H₉BrClN

- Key Differences : The bromine and chlorine substituents are transposed (Br at position 5, Cl at position 8).

- Implications : Positional isomerism can alter electronic properties and binding affinity in receptor-targeted applications. The similarity score (0.83) relative to the target compound suggests moderate structural overlap .

6-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2250242-87-4)

- Molecular Formula : C₉H₁₀BrClFN

- Key Differences : Bromine at position 6, fluorine at position 8, and a hydrochloride salt.

- Implications : Fluorine’s electronegativity enhances metabolic stability, while the hydrochloride salt improves aqueous solubility. This compound is used in high-throughput screening for drug discovery .

Functional Group Modifications

5-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1781489-28-8)

- Molecular Formula : C₁₀H₁₁BrFN

- Key Differences : Addition of a methyl group at position 2 and fluorine at position 6.

- Molecular weight (244.1 g/mol) is slightly lower than the target compound .

7-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1909318-84-8)

- Molecular Formula : C₁₀H₁₃BrClN

- Key Differences : Bromine at position 7, methyl at position 8, and hydrochloride salt.

- Implications : The methyl group improves steric hindrance, which may influence interactions with enzymatic active sites. This compound is prioritized in neurological disorder research .

Halogenation and Salt Forms

5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1073968-64-5)

- Molecular Formula : C₉H₁₀BrClN

- Key Differences : Single bromine at position 5 with a hydrochloride salt.

- Implications : The absence of a second halogen reduces molecular weight (238.54 g/mol) and polarity. Safety data indicate stringent handling requirements due to respiratory irritation risks .

8-Bromo-5-nitroisoquinoline (CAS: Not specified)

Structural and Functional Comparison Table

Research Implications and Trends

- Positional Isomerism: Transposing halogen substituents (e.g., Br from C8 to C5) significantly impacts bioactivity, as seen in receptor-binding assays for tetrahydroquinoline derivatives .

- Halogen Diversity : Fluorinated analogs exhibit enhanced metabolic stability, whereas chlorinated/brominated variants are preferred for covalent inhibitor design .

- Salt Forms : Hydrochloride salts improve solubility but require stringent storage conditions (room temperature, dry environments) .

Biological Activity

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is an organic compound characterized by the presence of bromine and chlorine substituents on a tetrahydroquinoline scaffold. Its molecular formula is C9H8BrClN. The structural features contribute to its interaction with biological targets.

Biological Activity Overview

The biological activity of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline can be summarized in the following categories:

- Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Compounds similar to 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline have shown potential as anticancer agents by inhibiting tumor cell proliferation.

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective roles in models of neurodegenerative diseases.

The mechanisms through which 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.

- Receptor Modulation : It can interact with various receptors in the body, influencing signal transduction pathways.

Antimicrobial Activity

A study evaluated the antimicrobial activity of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline against several bacterial strains. The results indicated inhibition zones comparable to standard antibiotics (Table 1).

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Escherichia coli | 20 | 22 |

| Staphylococcus aureus | 25 | 27 |

| Klebsiella pneumoniae | 23 | 24 |

Anticancer Studies

In vitro studies on cancer cell lines such as HeLa and A549 demonstrated that 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline exhibits cytotoxic effects with IC50 values indicating significant potency (Table 2).

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HeLa | 0.403 | 0.200 |

| A549 | 0.246 | 0.150 |

Neuroprotective Effects

Research has shown that derivatives of tetrahydroquinoline can act as neuroprotective agents by chelating metal ions and reducing oxidative stress. This property has been linked to potential therapeutic applications in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.